5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-

Descripción general

Descripción

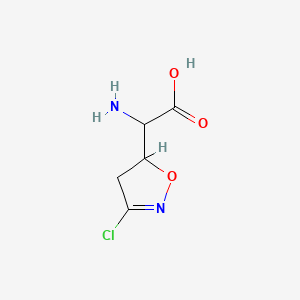

5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate this reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation and nitration reactions often employ reagents like chlorine gas and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Nephrotoxicity Research

One significant application of 5-Isoxazoleacetic acid is its use in studying nephrotoxicity mechanisms. A study investigated its effects on 4-aminophenol-induced nephrotoxicity in Fischer 344 rats. The research aimed to understand the role of gamma-glutamyl transpeptidase (gamma GT) in the nephrotoxic process induced by 4-aminophenol. The results indicated that pretreatment with AT-125 did not protect against nephrotoxicity, suggesting that renal gamma GT activity is not essential for this type of toxicity . This finding is crucial for developing therapeutic strategies to mitigate drug-induced kidney damage.

Antibiotic Development

5-Isoxazoleacetic acid has also been explored for its antibiotic properties. It is derived from Streptomyces sviceus and has demonstrated potent inhibition of various mammalian and bacterial reactions . This characteristic positions it as a potential candidate for developing new antibiotics, particularly against resistant bacterial strains. Its structural features may allow for modifications that enhance its efficacy and reduce toxicity.

Cancer Treatment

The compound has been evaluated for its anticancer properties due to its structural similarity to other known antitumor agents like acivicin. In preclinical studies, AT-125 has shown promise in inhibiting tumor growth and enhancing the effects of other chemotherapeutic agents . For instance, it has been studied in combination with L-glutaminase-L-asparaginase to enhance the antiproliferative effects against certain cancer cell lines . These studies underscore the potential of 5-Isoxazoleacetic acid in cancer therapeutics.

Toxicological Evaluations

The compound has undergone extensive toxicological evaluations in various animal models, including dogs and monkeys. A comprehensive study assessed its toxicity profile and pharmacokinetics, revealing insights into its safety margins and potential side effects when administered at different dosages . This information is vital for determining safe therapeutic doses in humans.

Data Table: Summary of Key Studies on 5-Isoxazoleacetic Acid

Mecanismo De Acción

The mechanism of action of 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- involves its interaction with specific molecular targets. For instance, it acts as an affinity analog of glutamine and selectively inactivates glutamine-dependent enzymes such as anthranilate synthase and glutamate synthase. This inactivation occurs through the formation of a reversible noncovalent complex, followed by irreversible enzyme modification .

Comparación Con Compuestos Similares

- 3-Methyl-5-isoxazoleacetic acid

- 5-Amino-3-methyl-isoxazole-4-carboxylic acid

- Indole derivatives

Comparison: Compared to similar compounds, 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- is unique due to its specific substitution pattern and its ability to inhibit certain enzymes. While other isoxazole derivatives also exhibit biological activity, the presence of the alpha-amino and 3-chloro groups in this compound enhances its reactivity and potential therapeutic applications .

Actividad Biológica

5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- (CAS Number: 52583-41-2) is a heterocyclic compound belonging to the isoxazole family. This compound features a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, which plays a crucial role in its biological activity. Research has highlighted its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and a possible antitumor agent.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid |

| Molecular Formula | CHClNO |

| InChI Key | QAWIHIJWNYOLBE-UHFFFAOYSA-N |

The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

The primary mechanism of action for 5-Isoxazoleacetic acid involves its role as an affinity analog of glutamine. It selectively inhibits glutamine-dependent enzymes, such as anthranilate synthase and glutamate synthase. The inhibition occurs through the formation of a reversible noncovalent complex followed by irreversible modification of the enzyme, which disrupts normal metabolic processes.

Enzyme Inhibition Studies

Research indicates that 5-Isoxazoleacetic acid demonstrates significant inhibitory effects on several enzymes involved in amino acid metabolism. This property has been explored in various studies:

- Anthranilate Synthase Inhibition : The compound effectively inhibits anthranilate synthase, which is crucial for tryptophan biosynthesis. This inhibition can lead to altered levels of neurotransmitters and other metabolites.

- Glutamate Synthase Inhibition : By inhibiting glutamate synthase, the compound may affect neurotransmitter balance in the brain, potentially impacting conditions like epilepsy or mood disorders.

Toxicological Studies

Preclinical studies have evaluated the toxicity profile of 5-Isoxazoleacetic acid in animal models, including dogs and mice. Notable findings include:

- Toxicity in Dogs : A study reported that administration of the compound at various dosages resulted in observable toxic effects such as gastrointestinal distress and hematological changes. Higher doses led to significant adverse effects, including prostration and unscheduled euthanasia in severe cases .

- Comparative Toxicity : Compared to other isoxazole derivatives, 5-Isoxazoleacetic acid exhibited unique toxicity patterns that warrant further investigation into its safety profile for therapeutic use.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 5-Isoxazoleacetic acid:

- Antitumor Activity : Research has indicated potential antitumor properties due to its ability to inhibit specific enzymes involved in cancer cell metabolism. These findings suggest that the compound could be developed as a therapeutic agent against certain types of tumors.

- Enzyme Interaction Studies : Detailed kinetic studies have shown how 5-Isoxazoleacetic acid interacts with target enzymes at a molecular level, providing insights into its selectivity and potency as an inhibitor.

- Comparative Analysis with Similar Compounds : When compared with other related compounds such as 3-Methyl-5-isoxazoleacetic acid, 5-Isoxazoleacetic acid demonstrated enhanced reactivity due to its specific substitution pattern. This unique characteristic may enhance its therapeutic applications.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWIHIJWNYOLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860588 | |

| Record name | Amino(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-41-2 | |

| Record name | Acivicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052583412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.